molecular formula C22H23IO3 B6201598 ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694745-19-0

ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6201598
CAS No.: 2694745-19-0
M. Wt: 462.3
InChI Key:
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Description

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known as E3DC, is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound, and its reactivity has made it a popular choice for a variety of chemical and biochemical processes. E3DC has been used for synthesis, as a catalyst, and in a variety of other scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is not completely understood. It is believed that the compound acts as an electron-withdrawing group, which helps to facilitate the formation of a new bond between two organic molecules. Additionally, it is believed that the compound can act as a nucleophile, which helps to speed up the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as an anti-inflammatory agent, and it has been used in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, it has been used in the treatment of some forms of cancer, and it has been used in the treatment of some neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments is its high reactivity. This makes it an ideal choice for a variety of chemical and biochemical processes. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is important to note that this compound is highly toxic and should be handled with care. Additionally, it is important to note that the compound can react with other chemicals, so it is important to use appropriate safety precautions when handling the compound.

Future Directions

There are a variety of potential future directions for the use of ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in scientific research. One potential application is in the synthesis of pharmaceutical compounds, as the compound can act as a catalyst in the formation of new bonds. Additionally, the compound could be used in the synthesis of biopolymers, which could be used in medical devices. Additionally, it could be used in the synthesis of biodegradable materials, which could be used in a variety of applications. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound, which could lead to new treatments for a variety of medical conditions.

Synthesis Methods

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized in a variety of ways. The most commonly used method is a reaction between ethyl iodide and diphenylmethylene-1-iodomethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate. The reaction is carried out in an inert atmosphere, usually with a solvent such as dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature, and the product is isolated by vacuum distillation.

Scientific Research Applications

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, and it has also been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as a reagent in the synthesis of pharmaceutical compounds and in the synthesis of biopolymers. Additionally, it has been used in the synthesis of polymers for use in medical devices and in the synthesis of biodegradable materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: protection of the carboxylic acid group, formation of the oxabicyclo[2.1.1]hexane ring system, introduction of the iodomethyl group, deprotection of the carboxylic acid group, and esterification with ethyl alcohol.", "Starting Materials": [ "Phenylacetic acid", "Benzyl alcohol", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Ethyl alcohol", "Triphenylphosphine", "Iodine" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with benzyl alcohol and catalytic sulfuric acid to form benzyl ester", "Formation of the oxabicyclo[2.1.1]hexane ring system by reaction of benzyl ester with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and triphenylphosphine", "Introduction of the iodomethyl group by reaction of the oxabicyclo[2.1.1]hexane intermediate with iodine and acetic anhydride", "Deprotection of the carboxylic acid group by reaction with sodium hydroxide to form carboxylic acid", "Esterification of the carboxylic acid with ethyl alcohol and catalytic sulfuric acid to form ethyl ester" ] }

2694745-19-0

Molecular Formula

C22H23IO3

Molecular Weight

462.3

Purity

95

Origin of Product

United States

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